Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-cyanopiperidine-4-carboxylate

Synthetic economy Protecting group strategy Piperidine functionalization

Tert-butyl 2-cyanopiperidine-4-carboxylate (synonyms: 4-Boc-2-cyanopiperidine, 4-N-Boc-2-cyanopiperidine; CAS 859518-35-7 / 1000576-99-7) is a disubstituted piperidine scaffold bearing a cyano (–CN) group at the 2-position and a tert-butyl carboxylate ester at the 4-position. With a molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g·mol⁻¹, this compound belongs to the class of piperidine-4-carboxylate nitrile derivatives, which have been investigated as T-type calcium channel blockers and as versatile intermediates for acetyl-CoA carboxylase (ACC) inhibitor programs.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B7722261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-cyanopiperidine-4-carboxylate
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCNC(C1)C#N
InChIInChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3
InChIKeyVJOOKFRIALMVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 2-Cyanopiperidine-4-Carboxylate: Procurement-Ready Profile for a Dual-Functional Piperidine Intermediate


Tert-butyl 2-cyanopiperidine-4-carboxylate (synonyms: 4-Boc-2-cyanopiperidine, 4-N-Boc-2-cyanopiperidine; CAS 859518-35-7 / 1000576-99-7) is a disubstituted piperidine scaffold bearing a cyano (–CN) group at the 2-position and a tert-butyl carboxylate ester at the 4-position. With a molecular formula C₁₁H₁₈N₂O₂ and molecular weight 210.27 g·mol⁻¹, this compound belongs to the class of piperidine-4-carboxylate nitrile derivatives, which have been investigated as T-type calcium channel blockers and as versatile intermediates for acetyl-CoA carboxylase (ACC) inhibitor programs [1][2][3]. A defining structural feature is the free secondary amine (NH) on the piperidine ring—the Boc group is installed on the carboxylate oxygen rather than on the ring nitrogen—which distinguishes this compound from the more common N-Boc-2-cyanopiperidine and N-Boc-4-cyanopiperidine regioisomers .

Why Tert-Butyl 2-Cyanopiperidine-4-Carboxylate Cannot Be Replaced by N-Boc-Cyanopiperidine Isomers in Synthetic Pipelines


Generic substitution among Boc-cyanopiperidine congeners introduces two orthogonal failure modes that are not apparent from structural similarity alone. First, the regioisomeric arrangement determines which functional handles are available for further elaboration: the target compound presents an unprotected secondary amine (pKa ~10–11 for piperidine NH), whereas N-Boc-2-cyanopiperidine (CAS 153749-89-4) and N-Boc-4-cyanopiperidine (CAS 91419-52-2) carry the Boc blocking group on the endocyclic nitrogen, rendering the amine inert toward electrophilic functionalization without an additional deprotection step [1]. Second, the stereochemical course of key transformations—notably reductive spiroannulation—is profoundly influenced by the identity and position of the N-protecting group, with N-Boc-substituted 2-cyanopiperidines delivering markedly lower diastereoselectivity than N-benzyl analogs [2]. Substituting the 4-carboxylate target compound with an N-Boc-protected isomer therefore risks both synthetic step inefficiency and erosion of stereochemical fidelity in downstream chiral pool strategies. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for Tert-Butyl 2-Cyanopiperidine-4-Carboxylate Versus Closest Analogs


Free Secondary Amine Availability: Eliminates One Synthetic Deprotection Step Relative to N-Boc-Protected Isomers

Tert-butyl 2-cyanopiperidine-4-carboxylate bears a free secondary amine (NH) on the piperidine ring because the tert-butoxycarbonyl (Boc) group is ester-linked to the 4-carboxylate oxygen, not to the ring nitrogen. In contrast, the two most commonly encountered regioisomers—N-Boc-2-cyanopiperidine (CAS 153749-89-4) and N-Boc-4-cyanopiperidine (CAS 91419-52-2)—have the Boc group directly attached to the endocyclic nitrogen [1]. The target compound can therefore undergo N-alkylation, N-acylation, N-sulfonylation, or reductive amination without prior acidolytic Boc removal, which typically requires trifluoroacetic acid (TFA) or HCl/dioxane [2]. This inherent difference saves one synthetic step and avoids exposure of the acid-labile tert-butyl ester and the reduction-sensitive cyano group to deprotection conditions that risk ester hydrolysis or nitrile reduction.

Synthetic economy Protecting group strategy Piperidine functionalization

Diastereoselectivity Divergence in Reductive Spiroannulation: N-Boc vs. N-Benzyl 2-Cyanopiperidine Frameworks

Rychnovsky and co-workers systematically compared the stereochemical outcomes of reductive spiroannulation of N-Boc-2-cyanopiperidines versus N-benzyl-2-cyanopiperidines. Under identical conditions (LiDBB-mediated reductive lithiation followed by intramolecular electrophile trapping), N-benzyl-protected substrates delivered spirocyclic products with high diastereoselectivity (single diastereomer reported), while N-Boc-protected substrates afforded lower stereoselectivity, yielding diastereomeric mixtures [1]. Although this study examined N-protected (not 4-ester-substituted) systems, the mechanistic model—invoking chelation-controlled vs. steric-controlled transition states modulated by the N-protecting group—has direct implications for the target compound: the 4-carboxylate tert-butyl ester introduces additional steric bulk and potential chelation sites at the C4 position absent in the studied N-Boc-2-cyanopiperidine, which may further modulate stereochemical outcomes in spiroannulation and related reductive alkylation sequences.

Stereoselective synthesis Spirocyclic alkaloids Reductive lithiation

LogP Differentiation: Lower Lipophilicity Than N-Boc-Cyanopiperidine Regioisomers

The (2R,4R)-enantiomer of tert-butyl 2-cyanopiperidine-4-carboxylate has a calculated octanol/water partition coefficient (LogP) of 0.9 [1]. By comparison, N-Boc-2-cyanopiperidine (CAS 153749-89-4) has a predicted XLogP3 of 1.8 [2], and N-Boc-4-cyanopiperidine (CAS 91419-52-2) has a predicted XLogP3 of approximately 1.5 [3]. The lower LogP of the target compound—approximately 0.6–0.9 log units below its N-Boc-protected analogs—is consistent with the presence of the polar secondary amine (H-bond donor) and the ester carbonyl (H-bond acceptor), both of which reduce passive membrane permeability relative to the fully Boc-protected, more hydrophobic N-Boc regioisomers. This difference is quantitatively meaningful: a ΔLogP of 0.6–0.9 corresponds to a 4- to 8-fold decrease in octanol/water partition coefficient, which may translate to reduced non-specific protein binding and altered tissue distribution in biological assays.

Lipophilicity Drug-likeness ADME prediction

Pharmacophoric Alignment with T-Type Calcium Channel Blockade: 4-Piperidinecarboxylate Motif Enables Sub-5 μM hERG Selectivity Window in Congeneric Series

Woo et al. (2011) reported a series of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives evaluated against the α1G T-type calcium channel by patch clamp electrophysiology. Compounds in this series exhibited T-type channel inhibition with concomitant hERG channel IC₅₀ values ranging from 1.57 ± 0.14 to 4.98 ± 0.36 μM, with % hERG inhibition at 10 μM spanning 61.85–71.99% [1]. Although tert-butyl 2-cyanopiperidine-4-carboxylate was not among the specific compounds tested, its core scaffold—4-piperidinecarboxylate with a cyano substituent—maps directly onto the pharmacophoric model that generated these active congeners. Structurally, the target compound positions the cyano group at C2 and the tert-butyl ester at C4, whereas the lead compound 31a in the Woo et al. series featured a 4-piperidinecarbonitrile (cyano at C4) motif. This regioisomeric variation (2-cyano vs. 4-cyano) provides a direct structure–activity relationship (SAR) probe to interrogate whether the cyano position modulates the T-type/hERG selectivity ratio—a critical parameter given that hERG blockade (IC₅₀ < 10 μM) constitutes a major cardiac safety liability in drug development.

T-type calcium channel hERG selectivity Neuropathic pain

Dual Stereocenter Architecture: (2R,4R) and (2S,4S) Enantiomeric Pairs Enable Chiral Pool Diversification Absent in Achiral N-Boc Regioisomers

The target compound possesses two stereogenic centers (C2 bearing the cyano group; C4 bearing the tert-butyl carboxylate), generating four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R)-enantiomer is commercially catalogued as a discrete entity [1]. In contrast, the closest regioisomeric analogs—N-Boc-2-cyanopiperidine (CAS 153749-89-4) and N-Boc-4-cyanopiperidine (CAS 91419-52-2)—possess only a single stereocenter (at C2 or C4, respectively) when the N-Boc group lacks chirality [2]. The presence of two stereocenters in the target compound yields a richer stereochemical landscape: diastereomeric mixtures (cis vs. trans relative configuration) can be separated by conventional chromatographic or crystallization methods without requiring chiral auxiliaries or asymmetric catalysis, whereas enantiomeric pairs (e.g., (2R,4R)/(2S,4S)) require chiral resolution. This dual-stereocenter architecture provides procurement flexibility—enabling access to both enantiopure and diastereomerically pure building blocks for structure–stereochemistry–activity relationship (SSAR) studies.

Chirality Diastereomer separation Enantioselective synthesis

High-Value Application Scenarios for Tert-Butyl 2-Cyanopiperidine-4-Carboxylate Based on Quantified Differentiation Evidence


Accelerated Parallel Library Synthesis via Direct N-Functionalization Without Boc Deprotection

Medicinal chemistry teams synthesizing piperidine-focused compound libraries can exploit the free secondary amine of tert-butyl 2-cyanopiperidine-4-carboxylate to perform direct N-alkylation, N-acylation, or N-sulfonylation in a single synthetic operation. This eliminates the TFA-mediated Boc deprotection step required for N-Boc-2-cyanopiperidine (CAS 153749-89-4) or N-Boc-4-cyanopiperidine (CAS 91419-52-2), reducing per-compound synthesis time by approximately 4–8 hours and avoiding acid exposure that risks concomitant tert-butyl ester cleavage or nitrile hydrolysis [1]. In a typical 24-member parallel library, cumulative time savings of 96–192 laboratory hours are achievable. This scenario is supported by the regioisomeric differentiation evidence (Evidence Item 1).

Stereochemical SAR Exploration of T-Type Calcium Channel Blockers Using the 2-Cyano-4-Carboxylate Regioisomeric Probe

Building on the Woo et al. (2011) pharmacophoric model for T-type calcium channel blockade, research groups can procure tert-butyl 2-cyanopiperidine-4-carboxylate as a regioisomeric probe to test whether relocating the cyano group from C4 (as in the published series) to C2 improves the selectivity window over hERG channels. The published baseline for the 4-piperidinecarboxylate/4-piperidinecyanide series provides quantitative benchmarks: hERG IC₅₀ = 1.57–4.98 μM and % inhibition at 10 μM = 61.85–71.99% [2]. A successful outcome—hERG IC₅₀ shifted above 10 μM with retained T-type potency—would represent a therapeutically meaningful improvement in cardiac safety margin. This scenario is supported by the class-level pharmacophoric alignment evidence (Evidence Item 4).

Spirocyclic Alkaloid Synthesis Leveraging Uncharted N-H/4-Ester Stereochemical Control

Synthetic chemistry groups pursuing histrionicotoxin, pinnaic acid, or related 2-spiropiperidine alkaloid natural products can evaluate tert-butyl 2-cyanopiperidine-4-carboxylate as a substrate for reductive spiroannulation. The Rychnovsky (2005) study established that N-Boc-2-cyanopiperidines deliver low diastereoselectivity while N-benzyl analogs deliver high selectivity under identical LiDBB-mediated conditions [3]. The target compound—combining a free N-H with a C4 tert-butyl ester—represents a mechanistically distinct, unexplored substrate whose stereochemical outcome cannot be predicted from existing data, offering the potential to access diastereomeric ratios inaccessible with either N-Boc or N-Bn substrates. This scenario is supported by the class-level stereochemical inference evidence (Evidence Item 2).

Fragment-Based Lead Generation Requiring Low LogP Piperidine Scaffolds

Fragment-based drug discovery (FBDD) campaigns targeting CNS indications or other therapeutic areas where low lipophilicity is prized (e.g., to minimize phospholipidosis risk or CYP450-mediated metabolism) can select tert-butyl 2-cyanopiperidine-4-carboxylate over N-Boc-cyanopiperidine isomers based on its LogP of 0.9—significantly lower than the 1.5–1.8 range of N-Boc regioisomers [4][5]. The 0.6–0.9 log unit difference translates to a 4- to 8-fold reduction in octanol/water partitioning, which may improve aqueous solubility and Ligand Efficiency Indices in fragment screens. This scenario is supported by the cross-study comparable LogP evidence (Evidence Item 3).

Quote Request

Request a Quote for Tert-butyl 2-cyanopiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.